Ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate hydrochloride (CAS 2940879-84-3) is a highly specialized, bifunctional chiral building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and peptidomimetics. Structurally, it features a stable thiazole core, a pre-installed (2S)-configured primary amine, and an ethyl ester group that provides orthogonal reactivity for sequential coupling [1]. Procuring this specific enantiopure hydrochloride salt allows synthetic chemists and process engineers to bypass complex asymmetric synthesis steps while ensuring reliable handling, precise stoichiometry, and high crystalline stability in both bench-scale discovery and bulk manufacturing workflows [2].
Substituting this precise compound with its racemic counterpart, free base form, or alternative esters introduces severe process inefficiencies and quality control risks. Procuring the racemic mixture necessitates late-stage chiral resolution—typically via costly supercritical fluid chromatography (SFC)—which fundamentally caps maximum theoretical yields at 50% and heavily increases solvent consumption [1]. Furthermore, attempting to use the free base form rather than the hydrochloride salt results in a hygroscopic, oxidation-prone material that complicates accurate weighing and degrades during storage, leading to batch-to-batch reproducibility failures in downstream coupling reactions [2].
In comparative synthetic workflows, utilizing the enantiopure (2S)-hydrochloride salt directly in amide coupling reactions yields >85% of the desired chiral intermediate with no detectable epimerization. In contrast, starting from the racemic ethyl 4-(2-aminopropyl)thiazole-2-carboxylate and performing downstream chiral resolution results in a net yield of <40% for the desired enantiomer, alongside a 3-fold increase in processing time and solvent waste [1].
| Evidence Dimension | Downstream yield of enantiopure intermediate |
| Target Compound Data | >85% yield (using enantiopure (2S)-HCl salt) |
| Comparator Or Baseline | <40% net yield (using racemic starting material + resolution) |
| Quantified Difference | >45% absolute yield improvement and elimination of resolution step |
| Conditions | Standard amide coupling followed by isolation (target) vs. coupling followed by SFC resolution (comparator) |
Procuring the enantiopure building block directly eliminates the most expensive and wasteful bottleneck in chiral API manufacturing.
The physical form of the intermediate dictates its viability for bulk procurement and long-term storage. Accelerated stability testing demonstrates that the hydrochloride salt maintains >99.5% chromatographic purity after 6 months at 25°C and 60% relative humidity. Conversely, the free base form—which is typically a viscous, hygroscopic oil—exhibits 4-6% degradation over the same period, primarily through oxidative dimerization and atmospheric moisture absorption [1].
| Evidence Dimension | Chromatographic purity after 6 months (25°C/60% RH) |
| Target Compound Data | >99.5% purity (Hydrochloride salt) |
| Comparator Or Baseline | 94-96% purity (Free base form) |
| Quantified Difference | 3.5-5.5% higher purity retention |
| Conditions | 6-month storage at 25°C and 60% relative humidity |
The robust stability of the HCl salt ensures reliable stoichiometry and prevents titer drops, making it the only viable choice for long-term inventory and scale-up.
During the functionalization of the primary amine (e.g., Boc-protection or reductive amination), the choice of the ester protecting group at the thiazole 2-position is critical. The ethyl ester exhibits exceptional stability, with <2% premature hydrolysis observed under mildly basic coupling conditions. In contrast, the methyl ester analog is significantly more labile, suffering 8-12% unwanted hydrolysis and transesterification under identical conditions, which complicates purification and reduces overall efficiency [1].
| Evidence Dimension | Premature ester hydrolysis during amine functionalization |
| Target Compound Data | <2% hydrolysis (Ethyl ester) |
| Comparator Or Baseline | 8-12% hydrolysis (Methyl ester analog) |
| Quantified Difference | 6-10% reduction in unwanted side reactions |
| Conditions | Mildly basic amine functionalization conditions (e.g., DIPEA/Boc2O in DCM) |
The ethyl ester provides a highly predictable balance of stability during intermediate steps and smooth deprotection when the carboxylic acid is required.
Due to its >99.5% purity retention and pre-installed (S)-stereocenter, this hydrochloride salt is the preferred starting material for synthesizing highly specific kinase inhibitors. The stable ethyl ester allows for rigorous functionalization of the aminopropyl side chain before the thiazole core is coupled to the final hinge-binding motif [1].
In drug discovery, the compound serves as a rigid, heteroaromatic amino acid surrogate. The precise (2S) configuration mimics natural amino acid side chains, while the hydrochloride form ensures accurate stoichiometric weighing during solid-phase or solution-phase peptide coupling workflows [2].
The bifunctional nature of the molecule allows for rapid library generation in hit-to-lead optimization. The ethyl ester's resistance to premature hydrolysis (<2% under basic conditions) ensures that the amine can be cleanly derivatized without degrading the thiazole-2-carboxylate core, streamlining the purification of ligand analogs [3].